N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine
Description
N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine is a modified L-tyrosine derivative featuring dual tert-butoxycarbonyl (Boc) protecting groups. The first Boc group protects the α-amino group of tyrosine, while the second Boc group is attached to an O-linked 3-aminopropyl side chain. This compound is primarily utilized in peptide synthesis to prevent unwanted side reactions during coupling or deprotection steps. The dual Boc groups enhance steric protection and enable selective deprotection under acidic conditions (e.g., trifluoroacetic acid), making it valuable for synthesizing complex peptides or protein conjugates requiring orthogonal protection strategies .
Properties
Molecular Formula |
C22H34N2O7 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C22H34N2O7/c1-21(2,3)30-19(27)23-12-7-13-29-16-10-8-15(9-11-16)14-17(18(25)26)24-20(28)31-22(4,5)6/h8-11,17H,7,12-14H2,1-6H3,(H,23,27)(H,24,28)(H,25,26)/t17-/m0/s1 |
InChI Key |
AZYSHDSVGUFBQN-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine typically involves the protection of the amino and hydroxyl groups of L-tyrosine The process begins with the reaction of L-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine This reaction results in the formation of the Boc-protected tyrosine derivative
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group acts as a nucleophile.
Oxidation and Reduction Reactions: The phenolic hydroxyl group of the tyrosine moiety can undergo oxidation to form quinones or reduction to form catechols.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Alkylating agents such as alkyl halides
Oxidation: Oxidizing agents like potassium permanganate (KMnO4)
Reduction: Reducing agents like sodium borohydride (NaBH4)
Major Products Formed
Deprotection: L-tyrosine and 3-aminopropyl-L-tyrosine
Substitution: Various alkylated derivatives of L-tyrosine
Oxidation: Quinones
Reduction: Catechols
Scientific Research Applications
N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine involves the protection and deprotection of functional groups during chemical synthesis. The Boc groups protect the amino and hydroxyl groups from unwanted reactions, allowing for selective modifications of the molecule. Upon deprotection, the functional groups are restored, enabling further chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-Boc-O-(3-Boc-aminopropyl)-L-tyrosine with structurally or functionally related tyrosine derivatives:
Key Differences and Research Findings:
Protection Strategy: this compound’s dual Boc groups provide sequential deprotection flexibility, unlike single-protected analogs like N-Boc-L-tyrosine tert-butyl ester . Benzyl (N-Boc-O-benzyl-L-tyrosine) and tert-butyl ester groups require distinct deprotection methods (hydrogenolysis vs. acid hydrolysis), whereas the 3-Boc-aminopropyl chain allows for tailored functionalization .
Functional Group Reactivity: The 3-Boc-aminopropyl side chain introduces a primary amine (after Boc removal), enabling post-synthetic modifications (e.g., crosslinking or fluorescent labeling). This contrasts with azide-functionalized O-(3-azidopropyl)-L-tyrosine, which is tailored for click chemistry .
Solubility and Stability :
- N-Acetyl-L-tyrosine (NALT) exhibits superior water solubility due to its acetyl group, making it ideal for supplements. In contrast, Boc-protected derivatives are typically lipophilic and require organic solvents for handling .
Applications in Research: 3-Chloro-N-Boc-L-tyrosine is pivotal in synthesizing halogenated bioactive peptides, whereas this compound’s branched structure is advantageous for dendritic peptide architectures .
Economic and Practical Factors: Boc-protected compounds generally command higher prices due to synthetic complexity. For example, N-Boc-S-benzyl-L-cysteine costs ~JPY32,000/5g (), while this compound is likely more expensive due to additional Boc group incorporation.
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